molecular formula C5H7BrClNS B1519988 (5-Bromothiophen-2-yl)methanamine hydrochloride CAS No. 1001414-56-7

(5-Bromothiophen-2-yl)methanamine hydrochloride

Cat. No.: B1519988
CAS No.: 1001414-56-7
M. Wt: 228.54 g/mol
InChI Key: DWYVWUCEDHIAMH-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C5H7BrClNS and its molecular weight is 228.54 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Properties

The compound has been utilized in the synthesis of novel molecules with potential antioxidant properties. For instance, derivatives of (5-bromothiophen-2-yl)methanamine hydrochloride, synthesized through reactions like bromination and demethylation, have shown promising antioxidant activities. These activities are assessed against standard antioxidant compounds, suggesting their potential as effective antioxidants due to their structural features, including bromine substitution and phenolic hydroxyl groups (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Catalysis and Chemical Transformations

The compound is also pivotal in catalytic processes and chemical transformations. The palladium-catalyzed coupling reactions of bromothiophenes, including this compound, with aryl iodides in the presence of a novel activator system have been explored. This process facilitates the coupling at the C-H bond adjacent to the sulfur atom, retaining the carbon-bromine bond, which is crucial for further palladium-catalyzed C-C bond-forming reactions, thereby offering a pathway for the construction of complex molecules (Kobayashi, Sugie, Takahashi, Masui, & Mori, 2005).

Biological Activities

The compound's derivatives have been evaluated for their biological activities. For example, novel azetidine derivatives synthesized from (5-bromothiophen-2-yl)methanamine showed acceptable antibacterial and antifungal activities, highlighting the potential utility of these derivatives in developing new antimicrobial agents (Rao, Prasad, & Rao, 2013).

Material Synthesis and Application

Furthermore, the compound is instrumental in the synthesis of materials with unique properties. The regiospecific synthesis of 5-bromothiophenethyl thioureas from this compound demonstrates its critical role as a precursor. The synthesis process emphasizes achieving the desired regioselectivity for bromination, which is essential for preparing substituted thioureas. These thioureas, given their structural properties, could have significant applications in materials science and organic synthesis (Venkatachalam, Sudbeck, & Uckun, 2001).

Properties

IUPAC Name

(5-bromothiophen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS.ClH/c6-5-2-1-4(3-7)8-5;/h1-2H,3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYVWUCEDHIAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655345
Record name 1-(5-Bromothiophen-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001414-56-7
Record name 1-(5-Bromothiophen-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-bromothiophen-2-yl)methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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